Cas no 75969-59-4 ( )

structure

化学的及び物理的性質

名前と識別子

-

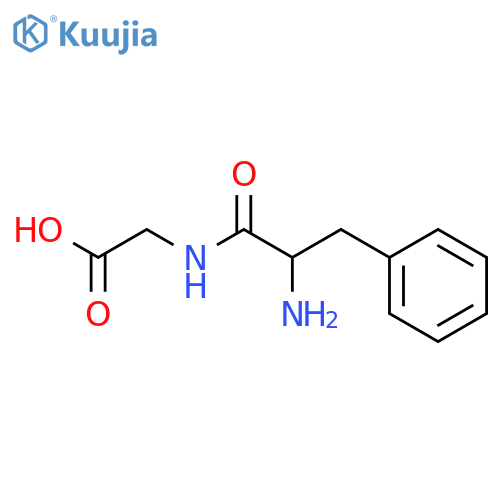

- 2-[(2-amino-3-phenylpropanoyl)amino]acetic acid

- 75969-59-4

- L-Phenylalanylglycine

- NSC 89183

- SCHEMBL1329815

- NSC 89182

- PD119122

- NSC-118489

- phenylalanyl-glycine

- 4294-26-2

- NSC-163390

- NSC 126855

- Phenylalanyl-glycin

- NCIOpen2_005536

- Glycine, N-DL-phenylalanyl-

- FG

- AKOS009156748

- NSC-126855

- Phenylalanylglycine

- N-L-Phenylalanylglycine

- DL-Phenylalanylglycine

- NSC163390

- GLUBLISJVJFHQS-UHFFFAOYSA-N

- NSC-89183

- 6491-53-8

- NSC118489

- SY264470

- NSC89182

- NSC126855

- NSC89183

- NSC-89182

- MFCD00021728

- Glycine, N-L-phenylalanyl-

- 2-[(2-amino-3-phenyl-propanoyl)amino]acetic acid

- DS-012664

-

-

- インチ: InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)

- InChIKey: GLUBLISJVJFHQS-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N

計算された属性

- せいみつぶんしりょう: 222.10000

- どういたいしつりょう: 222.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.4Ų

- 疎水性パラメータ計算基準値(XlogP): -2.5

じっけんとくせい

- PSA: 92.42000

- LogP: 0.84840

関連文献

-

1. 264. Peptides. Part VI. Further studies of the synthesis of peptides through anhydrides of sulphuric acidD. W. Clayton,J. A. Farrington,G. W. Kenner,J. M. Turner J. Chem. Soc. 1957 1398

-

2. 265. Peptides. Part VII. The preparation and use of p-nitrophenyl thiolestersJ. A. Farringrton,P. J. Hextall,G. W. Kenner,J. M. Turner J. Chem. Soc. 1957 1407

-

G. C. Stelakatos,N. Argyropoulos Chem. Commun. (London) 1966 270b

-

4. N-(2-carboxybenzoyl)-L-phenylalanylglycine: a low molecular-mass gelling agentH. Thijs Stock,Nicholas J. Turner,Raymond McCague J. Chem. Soc. Chem. Commun. 1995 2063

-

5. N-Hydroxy amides. Part 6. Synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-dionesMasayasu Akiyama,Akira Katoh,Yuko Tsuchiya J. Chem. Soc. Perkin Trans. 1 1989 235

-

6. Incorporation of aerobic oxygen into the hydroxyglycyl intermediate during formation of C-terminal peptide amides by peptidylglycine α-amidating monooxygenase (PAM)T. Mark Zabriskie,Hengmiao Cheng,John C. Vederas J. Chem. Soc. Chem. Commun. 1991 571

-

7. Studies on transition-metal–peptide complexes. Part 12. Copper(II) complexes of dipeptides containing phenylalanine and tyrosineTamás Kiss,Zoltán Szücs J. Chem. Soc. Dalton Trans. 1986 2443

-

8. 385. Peptides. Part I. The synthesis of peptides through anhydrides of sulphuric acidG. W. Kenner,R. J. Stedman J. Chem. Soc. 1952 2069

-

9. Polypeptides. Part VI. Variations of the terminal amide position in the C-terminal tetrapeptide amide sequence of the gastrinsH. Gregory,A. H. Laird,J. S. Morley,J. M. Smith J. Chem. Soc. C 1968 522

-

D. Stevenson,G. T. Young J. Chem. Soc. C 1969 2389

75969-59-4 ( ) 関連製品

- 23576-42-3(L-Phenylalanylglycylglycine)

- 17922-87-1(H-Gly-Ala-Phe-Oh)

- 14287-21-9(Ac-Phe-Lys-OH)

- 13467-26-0(acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide)

- 2639432-52-1(2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]piperazin-1-yl}acetic acid)

- 1710293-48-3(4-Chloro-6-(3-fluoro-phenyl)-2-(1-methoxy-ethyl)-pyrimidine)

- 2411308-48-8(N-(4-benzylthiomorpholin-3-yl)methyl-2-chloroacetamide)

- 1000783-11-8(Ethyl 4,5-diaminopicolinate)

- 1539568-23-4(2-CHLORO-5-(DIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE)

- 83186-32-7(4-(dimethylamino)methylidene-2,2,5,5-tetramethyloxolan-3-one)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬